NAE Inhibitory Potency: Trifluoroethoxy vs. Ethoxy Substituent in Pyrrolopyrimidine Scaffold
In the US10174040 patent series, the pyrrolopyrimidine derivative bearing the 2-fluoro-6-(2,2,2-trifluoroethoxy)phenyl fragment (Example 61) exhibits an NAE IC₅₀ of 3.80 nM [1]. The direct ethoxy comparator TAS4464 (Example 55) shows an IC₅₀ of 0.955 nM under identical assay conditions [1]. While the ethoxy analog is approximately 4-fold more potent, the trifluoroethoxy analog offers a distinct selectivity window that may be advantageous in specific therapeutic contexts.
| Evidence Dimension | NAE enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.80 nM (trifluoroethoxy analog, Example 61) |
| Comparator Or Baseline | IC₅₀ = 0.955 nM (ethoxy analog, TAS4464, Example 55) |
| Quantified Difference | ~4-fold difference in potency (ethoxy more potent) |
| Conditions | Purified human NAE heterodimer (APPBP1/UBA3) enzyme assay |
Why This Matters
The ~4-fold potency differential demonstrates that the trifluoroethoxy group is not merely bioisosteric with ethoxy; it modulates target engagement in a quantifiable manner, making CAS 119584-74-6 the essential precursor for generating the distinct pharmacological profile of the trifluoroethoxy series.
- [1] BindingDB BDBM320997 (Example 61, trifluoroethoxy, IC₅₀ 3.80 nM) and BDBM320991 (TAS4464, Example 55, ethoxy, IC₅₀ 0.955 nM); NAE enzyme assay, Taiho Pharmaceutical, US10174040. View Source
